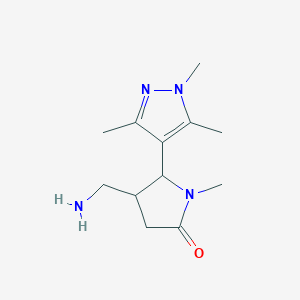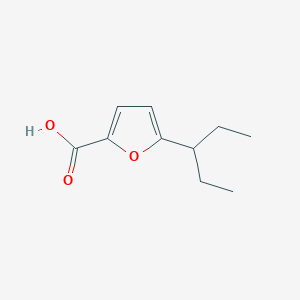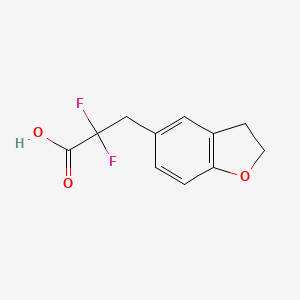![molecular formula C8H12N2OS B13303760 2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B13303760.png)
2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole is a heterocyclic compound that contains both azetidine and thiazole rings.
Métodos De Preparación
The synthesis of 2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole typically involves the reaction of azetidine derivatives with thiazole precursors. One common method involves the use of azetidin-3-ol, which reacts with 4-methyl-1,3-thiazole under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) .
Análisis De Reacciones Químicas
2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiazole or azetidine rings are replaced by other groups. .
Aplicaciones Científicas De Investigación
2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring can participate in electron transfer processes, affecting cellular pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole can be compared with other similar compounds, such as:
2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole: This compound has a similar structure but contains an oxadiazole ring instead of a thiazole ring.
4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole: This compound contains an oxazole ring and is explored for its unique chemical reactivity and potential as a synthetic intermediate.
Propiedades
Fórmula molecular |
C8H12N2OS |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxymethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12N2OS/c1-6-5-12-8(10-6)4-11-7-2-9-3-7/h5,7,9H,2-4H2,1H3 |
Clave InChI |
PAHSYYRPTWLKJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13303678.png)
![1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol](/img/structure/B13303682.png)


![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)

![2-[(Heptan-2-yl)amino]propane-1,3-diol](/img/structure/B13303706.png)

![2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13303731.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13303733.png)
![7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13303741.png)


